3-(3,4-Dichlorophenoxy)aniline
CAS No.: 887580-74-7
Cat. No.: VC16699234
Molecular Formula: C12H9Cl2NO
Molecular Weight: 254.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887580-74-7 |
|---|---|
| Molecular Formula | C12H9Cl2NO |
| Molecular Weight | 254.11 g/mol |
| IUPAC Name | 3-(3,4-dichlorophenoxy)aniline |
| Standard InChI | InChI=1S/C12H9Cl2NO/c13-11-5-4-10(7-12(11)14)16-9-3-1-2-8(15)6-9/h1-7H,15H2 |
| Standard InChI Key | BKFYBOQBXBLWBQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)OC2=CC(=C(C=C2)Cl)Cl)N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 3-(3,4-dichlorophenoxy)aniline . Alternative designations include:
Molecular and Structural Data
The compound’s molecular weight is 254.11 g/mol, with a SMILES notation of C1=CC(=CC(=C1)OC2=CC(=C(C=C2)Cl)Cl)N . Key structural features include:
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A central aniline group (C₆H₅NH₂) substituted at the meta position by a 3,4-dichlorophenoxy ether.
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Two chlorine atoms at positions 3 and 4 on the phenoxy ring, contributing to its electron-withdrawing properties.
Table 1: Computed Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3 (Partition Coefficient) | 4.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Topological Polar Surface Area | 35.3 Ų |
| Rotatable Bond Count | 2 |
| Heavy Atom Count | 16 |
Synthesis and Catalytic Hydrogenation Pathways
General Synthetic Strategy
The synthesis of halogenated anilines like 3-(3,4-dichlorophenoxy)aniline typically involves the reduction of nitro precursors. A patent (WO2009090669A2) details a dual-step catalytic hydrogenation process for analogous compounds :
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Catalytic Transfer Hydrogenation (CTH):
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High-Pressure Gaseous Hydrogenation:
Table 2: Comparative Hydrogenation Outcomes
| Condition | Conversion (%) | Selectivity (%) | DCP Formation (%) |
|---|---|---|---|
| CTH Alone | 29.5 | 97.5 | 1.42 |
| Dual-Step (CTH + H₂) | 99.3 | 99.8 | 0.07 |
Applications and Functional Relevance
Intermediate for Antimicrobial Agents
Halogenated diphenyl ethers derived from 3-(3,4-dichlorophenoxy)aniline are precursors to antimicrobial compounds like triclosan. The ether linkage and chloro-substituents enhance lipid solubility and target binding in bacterial membranes .
Agrochemical Development
The compound’s aromatic stability and halogen content make it suitable for synthesizing herbicides and fungicides. Its aniline moiety allows further functionalization via diazotization or coupling reactions.
Computational and Experimental Insights
Spectroscopic Predictions
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IR Spectroscopy: Expected N-H stretch at ~3400 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹.
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NMR: Aromatic protons in the aniline ring (δ 6.5–7.5 ppm) and NH₂ group (δ 4.5–5.5 ppm) .
Stability Under Ambient Conditions
The compound exhibits moderate stability but may degrade under UV light due to the labile C-Cl bonds. Storage recommendations include amber glass containers at 2–8°C .
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